molecular formula C11H8BrCl B11861154 2-(Bromomethyl)-3-chloronaphthalene

2-(Bromomethyl)-3-chloronaphthalene

Cat. No.: B11861154
M. Wt: 255.54 g/mol
InChI Key: WIKZQGQLRKETMT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-chloronaphthalene is an organic compound that belongs to the class of halogenated naphthalenes It is characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the third position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-chloronaphthalene typically involves the bromination of 3-chloronaphthalene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination selectively occurs at the methyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This approach can enhance the efficiency and yield of the desired product while minimizing the formation of by-products. The use of advanced reactors and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-chloronaphthalene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted naphthalenes.

    Oxidation: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation with potassium permanganate can produce naphthoquinones .

Scientific Research Applications

2-(Bromomethyl)-3-chloronaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-chloronaphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The chlorine atom on the naphthalene ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)naphthalene: Lacks the chlorine atom at the third position, resulting in different reactivity and applications.

    3-Chloronaphthalene: Does not have the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    2-(Chloromethyl)-3-bromonaphthalene: Similar structure but with reversed positions of bromine and chlorine, leading to different chemical behavior.

Uniqueness

2-(Bromomethyl)-3-chloronaphthalene is unique due to the presence of both bromine and chlorine atoms on the naphthalene ring. This dual halogenation enhances its reactivity and makes it a valuable intermediate in organic synthesis. The compound’s ability to undergo a wide range of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, further distinguishes it from similar compounds .

Properties

Molecular Formula

C11H8BrCl

Molecular Weight

255.54 g/mol

IUPAC Name

2-(bromomethyl)-3-chloronaphthalene

InChI

InChI=1S/C11H8BrCl/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2

InChI Key

WIKZQGQLRKETMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CBr)Cl

Origin of Product

United States

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